5-tert-Butyl-m-xylene

説明

Contextualizing 5-tert-Butyl-m-xylene within Aromatic Hydrocarbon Chemistry

This compound belongs to the class of organic compounds known as alkylbenzenes, which are aromatic hydrocarbons featuring one or more alkyl groups attached to a benzene (B151609) ring. wikipedia.orgcontaminantdb.ca Specifically, it is a derivative of m-xylene (B151644), one of the three isomers of dimethylbenzene, where a bulky tert-butyl group is substituted on the aromatic core. contaminantdb.cawikipedia.org

Aromatic hydrocarbons are fundamental components in organic chemistry, primarily derived from petrochemical sources like crude oil and coal tar. wikipedia.org The chemistry of these compounds is dominated by electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. The nature and position of substituents on the ring, such as the methyl and tert-butyl groups in this compound, profoundly influence the reactivity and regioselectivity of these reactions. vaia.com This compound is structurally unique due to the presence of a bulky tert-butyl group and two methyl groups on the benzene ring, a combination that dictates its physical properties and chemical behavior. solubilityofthings.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₂H₁₈ | nih.govsigmaaldrich.com |

| Molar Mass | 162.27 g/mol | nih.gov |

| Appearance | Colorless to light yellow liquid | wikipedia.orgfishersci.comcymitquimica.com |

| Odor | Aromatic | fishersci.com |

| Density | 0.86 - 0.867 g/mL at 20-25 °C | wikipedia.orgsigmaaldrich.comottokemi.com |

| Melting Point | -18 to -22 °C | wikipedia.orgsigmaaldrich.comfishersci.com |

| Boiling Point | 206 - 209 °C | wikipedia.orgsigmaaldrich.comfishersci.com |

| Vapor Pressure | 0.4 hPa at 20 °C | wikipedia.orgsigmaaldrich.com |

| Flash Point | 68 - 84 °C (closed cup) | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.495 | ottokemi.comottokemi.com |

| Solubility | Insoluble in water; soluble in non-polar organic solvents like benzene and hexane. solubilityofthings.comnoaa.gov | |

Historical Perspectives and Evolution of Research on Alkylated Xylenes (B1142099)

The study of alkylated xylenes is intrinsically linked to the development of Friedel-Crafts reactions, a cornerstone of organic synthesis discovered in the late 19th century. These reactions provide a direct method for attaching alkyl groups to aromatic rings using a Lewis acid catalyst. vaia.comquora.com Xylene itself was first isolated from wood tar in 1850. wikipedia.org

Early research into aromatic hydrocarbon chemistry focused on understanding the fundamental principles of electrophilic substitution. Over time, attention shifted towards synthesizing specific isomers for industrial applications. The alkylation of xylenes with various alkylating agents has been a subject of study for many decades, aiming to control reaction conditions to achieve high yields and selectivity for desired products. researchgate.netacs.org

The synthesis of this compound is a classic example of a Friedel-Crafts alkylation, typically involving the reaction of m-xylene with an alkylating agent like tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride or ferric chloride. youtube.comrsc.orgresearchgate.net Research has evolved to explore a range of catalysts, including solid acids like zeolites and acidic clays (B1170129), to develop more efficient and environmentally benign processes. researchgate.netacs.org These modern catalysts aim to overcome issues associated with traditional Lewis acids, such as catalyst recovery and waste generation, while operating under milder conditions. acs.org The ongoing demand for xylene isomers, particularly p-xylene, for the production of polymers has driven continuous innovation in separation technologies and catalytic processes like isomerization and transalkylation. researchgate.netmedwinpublishers.com

Significance of the tert-Butyl Moiety and Xylene Core in Chemical Synthesis and Properties

The chemical utility of this compound stems from the combined influence of its two key structural components: the tert-butyl group and the dimethylated benzene (xylene) core.

The tert-butyl group is a large, sterically bulky substituent that significantly impacts the molecule's properties. researchgate.net

Steric Hindrance: Its size can physically block or hinder reactions at adjacent positions on the aromatic ring, influencing the regioselectivity of subsequent chemical transformations. stackexchange.commdpi.com This "tert-butyl effect" is often exploited in organic synthesis for kinetic stabilization of compounds. researchgate.net

Electronic Effects: The tert-butyl group is an electron-donating group through induction. stackexchange.commdpi.com This effect increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene. It acts as an ortho-para director, although the steric bulk often favors substitution at the para position. stackexchange.com

Solubility and Stability: The hydrophobic nature of the tert-butyl group enhances the molecule's solubility in non-polar solvents and contributes to the stability of derivatives by protecting them from rapid oxidation. solubilityofthings.commdpi.com

The m-xylene core provides the foundational aromatic structure.

Activating Groups: The two methyl groups are also electron-donating and activating, further enhancing the ring's reactivity towards electrophiles. vaia.comrsc.org As ortho-para directors, their positions on the ring (1 and 3) guide incoming substituents to the 2, 4, and 6 positions.

Combined Directing Effects: In the alkylation of m-xylene with a tert-butyl group, the substitution occurs at the 5-position, which is meta to both methyl groups. This outcome is interesting because while the methyl groups direct ortho and para, the position between them (the 2-position) is highly sterically hindered. The 4- and 6-positions are electronically favored, and the 5-position becomes the site of reaction under certain Friedel-Crafts conditions, leading to the thermodynamically stable product. rsc.org

This unique interplay of steric and electronic effects makes this compound a valuable precursor for synthesizing molecules where specific substitution patterns are required. smolecule.com

Current Research Landscape and Future Directions for this compound

Current research on this compound primarily focuses on its application as a chemical intermediate in the synthesis of high-value and specialty chemicals. smolecule.com

Synthesis of Fragrances and Other Chemicals: It is a key starting material for the production of musk xylene (5-tert-butyl-2,4,6-trinitro-m-xylene), a synthetic fragrance, through a nitration reaction. iaea.orgnih.govchembk.com It also serves as a precursor in the synthesis of other compounds, such as the nasal decongestant xylometazoline (B1196259). wikipedia.org

Precursor for Polymers and Materials: Research explores its use as a starting material for producing 5-tert-Butyl isophthalic acid, a monomer used in the manufacture of specialized polyester (B1180765) resins for coatings and engineering plastics. smolecule.com

Building Block in Organic Synthesis: The compound is utilized in the synthesis of bulky, multi-alkylated diaryl disulfides, which have applications in materials science and as ligands. wikipedia.orgottokemi.comottokemi.com

Future research directions are likely to expand into new areas:

Material Science: The unique structure, with its rigid aromatic core and bulky alkyl group, makes it a candidate for designing novel materials with specific physical or thermal properties. smolecule.com

Pharmaceutical Building Blocks: The tert-butyl group can influence the properties of drug molecules, and as such, this compound could serve as a foundational scaffold for developing new pharmaceutical agents, although this requires more dedicated research. smolecule.com

Green Chemistry: A continuing area of investigation will be the development of more sustainable and efficient catalytic systems for the synthesis of this compound and its derivatives, focusing on minimizing waste and energy consumption. acs.org

The global market for this compound reflects its importance as an industrial intermediate, with trends indicating continued use in the chemical manufacturing sector. digitgaps.comamplemarketreports.com

Table 2: Spectroscopic Data Reference for this compound

| Spectroscopy Type | Key Features / Reference |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons (~7.0-7.2 ppm), methyl protons (~2.2-2.3 ppm), and tert-butyl protons (~1.2-1.4 ppm) are characteristic. researchgate.netspectrabase.com |

| Mass Spectrometry (MS) | The compound has been characterized by mass spectrometry, with data available in public databases like the NIST WebBook. nih.govnist.gov |

| Infrared (IR) Spectroscopy | IR spectra are available and show characteristic peaks for C-H and aromatic C=C stretching. nist.gov |

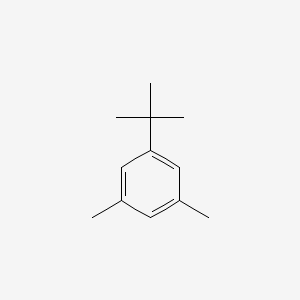

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-tert-butyl-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-9-6-10(2)8-11(7-9)12(3,4)5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSPYHREEHYLCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052659 | |

| Record name | 5-Tert-butyl-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-19-1 | |

| Record name | 1-(1,1-Dimethylethyl)-3,5-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl-m-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-tert-Butyl-m-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Tert-butyl-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-TERT-BUTYL-M-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GX9N8TLC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Tert Butyl M Xylene and Its Derivatives

Alkylation Processes for 5-tert-Butyl-m-xylene Formation

Alkylation is the cornerstone of this compound synthesis, involving the introduction of a tert-butyl group onto the m-xylene (B151644) ring. The choice of alkylating agent and catalyst system significantly influences the reaction's efficiency and selectivity.

Friedel-Crafts Alkylation of m-Xylene with tert-Butanol (B103910) and tert-Butyl Chloride

The Friedel-Crafts alkylation is a classic and widely used method for the synthesis of this compound. This electrophilic aromatic substitution reaction can utilize either tert-butanol or tert-butyl chloride as the alkylating agent in the presence of a Lewis acid or a strong acid catalyst. youtube.comyoutube.com

When tert-butanol is used, a strong acid catalyst such as sulfuric acid or a solid acid catalyst is required. smolecule.com Research has shown that using a novel mesoporous superacidic zirconia-based catalyst, UDCaT-5, for the alkylation of m-xylene with tert-butanol can achieve a 96% conversion of tert-butanol with an 82% selectivity towards this compound under optimal conditions. ias.ac.inresearchgate.net These reactions are typically conducted in the liquid phase at relatively low temperatures, ranging from 130–160 °C. researchgate.net

Alternatively, tert-butyl chloride can be employed as the alkylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). youtube.comchegg.com The reaction with tert-butyl chloride proceeds through the formation of a tert-butyl carbocation, which then attacks the electron-rich aromatic ring of m-xylene. youtube.com To control the reaction, which can be vigorous and produce HCl gas, it is often carried out in an ice bath. youtube.com

Table 1: Comparison of Friedel-Crafts Alkylation Methods

| Alkylating Agent | Catalyst | Key Features |

| tert-Butanol | Sulfuric acid, UDCaT-5 | High conversion and selectivity with solid acid catalysts. ias.ac.inresearchgate.net |

| tert-Butyl Chloride | AlCl₃, FeCl₃ | Classic method, requires control of exothermic reaction. youtube.comchegg.com |

Alkylation with Isobutylene (B52900) in Acidic Media

Another significant route for the synthesis of this compound involves the alkylation of m-xylene with isobutylene in the presence of an acidic catalyst. prepchem.com In this process, isobutylene, often generated from the dehydration of tert-butyl alcohol, acts as the electrophile. google.com

One documented procedure involves dissolving isobutene in m-xylene at 0°C and adding this mixture to liquid hydrogen fluoride (B91410). prepchem.com After the reaction and subsequent neutralization and purification steps, the final product mixture contains a significant proportion of 1,3-dimethyl-5-tertiary-butylbenzene (this compound). prepchem.com Specifically, one experiment yielded a product containing 76% of the desired compound, with 17% unreacted m-xylene and 7% higher boiling products. prepchem.com This method highlights the effectiveness of using a strong acid like hydrogen fluoride to catalyze the alkylation with an olefin.

Direct Synthesis from Precursors

Direct synthesis of this compound can be achieved from simpler aromatic precursors through various alkylation strategies. smolecule.com This approach allows for the construction of the target molecule from basic building blocks. For instance, the reaction of xylenes (B1142099) with tert-butyl chloride in the presence of anhydrous aluminum chloride has been studied to understand the effects of reaction parameters like temperature and molar ratios on the product distribution. researchgate.net

Isomerization and Rearrangement Strategies for this compound Enrichment

In the synthesis of this compound, the formation of other isomers of tert-butyl xylene is a common occurrence. Therefore, strategies to enrich the desired this compound isomer are crucial for obtaining a pure product.

Acid-Catalyzed Isomerization of tert-Butyl Xylene Isomers

Acid-catalyzed isomerization is a key strategy to convert undesired tert-butyl xylene isomers into the more stable this compound. iaea.org The mechanism of xylene isomerization over acidic solid catalysts can proceed through either an intramolecular pathway, involving methyl shifts in benzenium-ion intermediates, or an intermolecular pathway involving transalkylation. researchgate.net

The stability of the protonated intermediate plays a significant role in the isomerization process. The 2,4-dimethylbenzenium ion, which is the protonated form of m-xylene, is the most stable among the xylene isomers. worldscientific.com This thermodynamic preference drives the isomerization towards the meta-substituted product. Zeolites, such as ZSM-5, are often used as catalysts for these isomerization reactions due to their shape-selective properties and acidic sites. researchgate.netacs.org

Continuous System Approaches in Isomerization Processes

The implementation of continuous flow systems offers several advantages for isomerization reactions, including improved control over reaction parameters and enhanced efficiency. worldscientific.com Continuous flow reactors can be used for the isomerization of butanes, a process that shares mechanistic similarities with xylene isomerization, utilizing superacidic catalysts. worldscientific.com

In the context of xylene isomerization, continuous flow processes can be designed to favor the formation of the desired isomer. For instance, a process for producing high-purity para-xylene involves the selective alkylation of a xylene mixture followed by separation. scribd.com While this specific process targets p-xylene, the principles of using continuous systems to control reaction and separation can be applied to enrich this compound. The use of microreactors has also been explored for optimizing reaction conditions in related chemical processes, demonstrating the potential for precise control over product distribution in continuous flow setups. researchgate.net

Green Chemistry Principles in this compound Synthesis

The quest for sustainable chemical processes has led to the application of green chemistry principles in the synthesis of this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key areas of development include the use of solid acid catalysts to replace traditional corrosive and polluting catalysts, and the implementation of solvent-free reaction conditions to minimize waste and energy consumption.

The conventional synthesis of this compound often employs homogeneous Lewis acid catalysts such as aluminum chloride (AlCl₃). While effective, these catalysts are associated with several environmental and operational drawbacks, including their corrosive nature, difficulty in separation from the product mixture, and the generation of significant amounts of hazardous waste. To overcome these challenges, significant research has been directed towards the development of solid acid catalysts, which are more environmentally friendly, easier to handle, and can often be regenerated and reused.

One of the most promising areas of research has been in the use of modified zirconia-based catalysts. For instance, a novel mesoporous superacidic catalyst, designated as UDCaT-5, has demonstrated high efficacy in the alkylation of m-xylene with tert-butanol. researchgate.net This catalyst, a modified version of zirconia, exhibits high catalytic activity, stability, and reusability. researchgate.net Under optimized, solvent-free conditions, UDCaT-5 achieves a 96% conversion of tert-butanol with an 82% selectivity towards the desired this compound product. researchgate.net The enhanced performance of UDCaT-5 is attributed to its high sulfur content and the preservation of its tetragonal phase, which contributes to its high acidity. researchgate.net

Zeolites, which are crystalline aluminosilicates, have also been explored as catalysts for the selective alkylation of xylenes. lookchem.com Their well-defined pore structures can offer shape selectivity, potentially leading to higher yields of the desired isomer. Various types of zeolites, including ZSM-5, have been studied for the alkylation of m-xylene with alcohols. lookchem.com The catalytic performance of zeolites is influenced by their composition and structural properties. lookchem.com

Furthermore, other solid materials like graphite (B72142) and certain clays (B1170129) have been investigated as green alternatives. Graphite can act as a catalyst for Friedel-Crafts alkylation, offering a simpler work-up procedure that involves simple filtration, thereby avoiding the aqueous work-up required for catalysts like AlCl₃. Acid-treated clays, such as Filtrol-24, have also been shown to selectively catalyze the formation of this compound from m-xylene and an alkylating agent. google.com

The development of these heterogeneous catalysts represents a significant step towards a more sustainable synthesis of this compound, aligning with the principles of green chemistry by reducing waste and avoiding hazardous materials.

Table 1: Performance of Various Environmentally Benign Catalytic Systems in the Synthesis of this compound

| Catalyst | Alkylating Agent | Reaction Conditions | Conversion of Alkylating Agent (%) | Selectivity for this compound (%) | Source(s) |

|---|---|---|---|---|---|

| UDCaT-5 | tert-Butanol | Solvent-free, 130–160 °C | 96 | 82 | researchgate.net |

| Filtrol-24 Clay | Isobutylene | 80-130 °C | Not specified | Selective formation | google.com |

Note: "Not specified" indicates that the specific quantitative data was not provided in the cited source.

The use of solid acid catalysts, as discussed in the previous section, is often intrinsically linked to the feasibility of solvent-free reactions. When one of the reactants, such as m-xylene, is a liquid under the reaction conditions, it can also serve as the reaction medium, eliminating the need for an additional solvent.

The synthesis of this compound using the UDCaT-5 catalyst is a prime example of a successful solvent-free process. researchgate.net The reaction is conducted in the liquid phase with the reactants themselves constituting the reaction medium, which simplifies the process and reduces waste. researchgate.net This approach not only makes the process "greener" but also more economically viable by reducing raw material and waste disposal costs.

The benefits of a solvent-free approach include:

Reduced Waste: Eliminates the need for solvent purchase, recycling, and disposal.

Increased Efficiency: Higher concentration of reactants can lead to faster reaction rates.

Simplified Process: Reduces the number of process steps, such as solvent removal.

Lower Energy Consumption: Avoids the energy-intensive step of solvent distillation.

The move towards solvent-free synthesis, facilitated by the development of robust and reusable solid catalysts, is a critical advancement in the sustainable production of this compound and its derivatives.

Chemical Reactivity and Transformation of 5 Tert Butyl M Xylene

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 5-tert-butyl-m-xylene is activated towards electrophilic aromatic substitution by the electron-donating nature of the three alkyl substituents (two methyl groups and one tert-butyl group). These reactions involve an electrophile replacing a hydrogen atom on the aromatic ring, typically proceeding through a resonance-stabilized carbocation intermediate known as a benzenonium ion.

In this compound, the two methyl groups are located at positions 1 and 3, and the tert-butyl group is at position 5. The alkyl groups are ortho, para-directing activators. The positions ortho and para to the methyl groups are 2, 4, 6, and the positions ortho and para to the tert-butyl group are 2, 4, 6. Therefore, all three available positions on the ring (2, 4, and 6) are activated.

However, the regioselectivity of electrophilic attack is heavily influenced by steric hindrance from the bulky tert-butyl group. msu.edumsu.edu This group sterically hinders the positions adjacent to it (ortho positions 4 and 6), making electrophilic attack at these sites less favorable compared to the position para to the tert-butyl group (position 2). msu.edumsu.edu Consequently, electrophiles tend to substitute at the least sterically hindered activated positions. For instance, in Friedel-Crafts alkylation of m-xylene (B151644), the bulky tert-butyl group attaches to the least hindered site. msu.edu While alkyl groups activate the ring, the increased bulk of the tert-butyl group can hinder attack at the ortho positions. msu.edu

| Substituent Position | Activating/Deactivating | Ortho/Para/Meta Directing | Influence on this compound |

| 1-Methyl | Activating | Ortho, Para | Activates positions 2, 4, 6 |

| 3-Methyl | Activating | Ortho, Para | Activates positions 2, 4, 6 |

| 5-tert-Butyl | Activating | Ortho, Para | Activates positions 2, 4, 6; sterically hinders positions 4 and 6 |

The nitration of this compound is a well-documented electrophilic aromatic substitution reaction. It is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. smolecule.com Due to the activating nature of the alkyl groups, the reaction proceeds readily.

A significant application of this reaction is the synthesis of musk xylene, a synthetic fragrance. nih.gov This process involves the introduction of three nitro groups onto the remaining available positions of the benzene ring (positions 2, 4, and 6) to form 5-tert-butyl-2,4,6-trinitro-m-xylene. nih.govchegg.com The reaction is typically performed by dropping this compound into the mixed acid solution while maintaining a controlled temperature, for example, between 35-40 °C. shippai.org It is also possible to introduce only a single nitro group, leading to compounds like 5-tert-butyl-2-nitro-m-xylene. chegg.comsigmaaldrich.com

| Reactant | Reagents | Product |

| This compound | Conc. HNO₃, Conc. H₂SO₄ | 5-tert-Butyl-2,4,6-trinitro-m-xylene (Musk xylene) smolecule.comnih.govchegg.com |

| This compound | Conc. HNO₃, Conc. H₂SO₄ (controlled) | 5-tert-Butyl-2-nitro-m-xylene sigmaaldrich.com |

Halogenation of this compound involves the substitution of a hydrogen atom on the aromatic ring with a halogen, such as bromine or chlorine. This electrophilic substitution reaction typically requires a Lewis acid catalyst for halogens like chlorine and bromine.

Studies on the bromination of various alkylbenzenes have shown that both steric and electronic effects influence the reaction rates and regioselectivity. nsf.gov For alkylbenzenes, reactivity toward brominating agents generally increases in the order of tert-butyl < isopropyl < ethyl, with greater reactivity observed at the para positions compared to the ortho positions. nsf.gov The formation of 2-bromo-5-(tert-butyl)-1,3-dimethylbenzene is a known downstream product, indicating that bromination occurs, likely at the sterically accessible position 2. lookchem.comchemsrc.com

Sulfonation is a reversible electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto the aromatic ring. The reaction is typically carried out using fuming sulfuric acid or concentrated sulfuric acid. topfinechem.com The electrophile is sulfur trioxide (SO₃).

While specific studies on the sulfonation of this compound are not extensively detailed in the provided search results, the principles of electrophilic substitution on activated rings apply. The reaction of m-xylene with sulfuric acid is known. topfinechem.comchemdad.com Given the directing effects of the alkyl groups, sulfonation of this compound would be expected to occur at the activated and sterically accessible positions on the ring.

Oxidation Reactions of this compound

The methyl groups of this compound are susceptible to oxidation, a reaction that transforms the alkyl side chains into carboxylic acid groups while leaving the stable aromatic ring and the tert-butyl group intact under specific conditions. smolecule.com

A key oxidation product of this compound is 5-tert-butylisophthalic acid. smolecule.com In this transformation, both methyl groups at positions 1 and 3 are oxidized to carboxylic acid groups (-COOH). This dicarboxylic acid is a valuable monomer in the production of polymers like polyester (B1180765) resins. smolecule.comresearchgate.net The synthesis is an important industrial process for creating high-purity 5-tert-butylisophthalic acid, which can then be used to produce derivatives such as dimethyl 5-tert-butylisophthalate through esterification with methanol (B129727). google.com

| Starting Material | Reaction Type | Product |

| This compound | Oxidation | 5-tert-Butylisophthalic Acid smolecule.comresearchgate.net |

| 5-tert-Butylisophthalic Acid | Esterification (with methanol) | Dimethyl 5-tert-butylisophthalate google.com |

Formation of Alcohols

The transformation of this compound derivatives into alcohols is a key synthetic step for producing various valuable compounds. One significant pathway involves the conversion of 5-tert-butyl-isophthalic acid, which is an oxidation product of this compound, into its corresponding diol.

Catalytic Oxidation Pathways and Mechanisms

The oxidation of this compound is a critical transformation that primarily targets the methyl groups attached to the benzene ring, leading to the formation of carboxylic acids or ketones under specific conditions. smolecule.com A prominent example of this is the oxidation to 5-tert-butyl-isophthalic acid, a valuable monomer for polymer production. researchgate.netsmolecule.com

The oxidation of the two methyl groups of this compound to carboxylic acid groups can be achieved using strong oxidizing agents. For instance, treatment with nitric acid effectively converts this compound into 5-tert-butyl-isophthalic acid. researchgate.net This dicarboxylic acid serves as a crucial intermediate for the synthesis of various other functional molecules and polymers. researchgate.net

The general mechanism for the oxidation of alkylbenzenes involves the attack of the oxidizing agent at the benzylic position, which is activated by the aromatic ring. The reaction proceeds through several intermediate stages, potentially including the formation of benzyl (B1604629) alcohols and aldehydes, before culminating in the carboxylic acid. The stability of the tert-butyl group ensures it remains intact during the oxidation of the more reactive methyl groups.

Reduction Reactions of this compound and its Derivatives

Reduction reactions of this compound and its derivatives open pathways to alicyclic compounds and diamines, which are important building blocks in polymer and materials science. These transformations typically involve hydrogenation of the aromatic ring or reduction of functional groups derived from the methyl substituents.

Hydrogenation to Alicyclic Compounds (e.g., 5-tert-Butyl-1,3-cyclohexanedicarboxylic Acid)

The aromatic ring of this compound derivatives can be hydrogenated to yield corresponding alicyclic compounds, which can impart unique properties to polymers. A key example is the synthesis of 5-tert-butyl-1,3-cyclohexanedicarboxylic acid.

This transformation is achieved through the catalytic reduction of the sodium salt of 5-tert-butyl-isophthalic acid. researchgate.net The hydrogenation process saturates the benzene ring, converting it into a cyclohexane (B81311) ring while preserving the tert-butyl and dicarboxylic acid functionalities. This specific reduction has been reported to proceed in a high yield of 95%. researchgate.net The resulting alicyclic dicarboxylic acid is a valuable monomer, and its incorporation into polymers has been shown to increase their glass transition temperatures (Tg) compared to polymers lacking the bulky tert-butyl group. researchgate.net

Table 1: Hydrogenation of 5-tert-Butyl-isophthalic Acid Salt

| Starting Material | Product | Yield |

|---|

Reductive Amination for Diamine Synthesis

Derivatives of this compound serve as precursors for the synthesis of both aromatic and alicyclic diamines. These diamines are essential monomers for producing high-performance polyamides and other polymers.

Cascade and Multi-component Reactions Involving this compound

This compound is a valuable participant in complex cascade and multi-component reactions, which allow for the efficient construction of intricate molecular architectures from simple precursors in a single operation.

Cascade Diarylation Processes

This compound is utilized as a non-prefunctionalized arene in cascade diarylation reactions. lookchem.comsigmaaldrich.comchemicalbook.comcenmed.com Specifically, it participates in the palladium-catalyzed cascade diarylation of N-phenylacetamides. sigmaaldrich.com This type of reaction involves a sequence of C-H activation and bond-forming events to create complex diaryl molecules. lookchem.com The bulky tert-butyl group and the specific substitution pattern of the xylene ring influence the regioselectivity and outcome of the cascade process, leading to the formation of complex organic molecules that have potential applications in the development of new materials and pharmaceuticals. lookchem.com

Synthesis of Multi-alkylated Diaryl Disulfides

This compound serves as a crucial starting material in the synthesis of sterically hindered, multi-alkylated diaryl disulfides. ottokemi.comlookchem.com These disulfides are valued for their unique chemical properties and potential applications in materials science. lookchem.com A notable example is the synthesis of bis(4-tert-butyl-2,6-dimethylphenyl) disulfide, which can be prepared directly from this compound. ottokemi.comacs.orgottokemi.com

Research has demonstrated a direct and high-yield method for preparing such bulky diaryl disulfides from aromatic hydrocarbons and sulfur monochloride (S₂Cl₂). acs.org In a specific application of this method, this compound (also known as 1-tert-butyl-3,5-dimethylbenzene) is reacted with an equivalent amount of sulfur monochloride. acs.orgnih.gov The reaction is conducted in acetic acid at room temperature and is catalyzed by a small amount of zinc chloride (ZnCl₂). acs.org This process runs for approximately four hours and yields the desired product, bis(4-tert-butyl-2,6-dimethylphenyl) disulfide, with a 79% isolated yield. acs.org The use of a zinc chloride catalyst is significant because reactions of bulky alkylated benzenes with S₂Cl₂ in the presence of a Lewis acid can efficiently produce diaryl disulfides in high yields. acs.org

Synthesis of Bis(4-tert-butyl-2,6-dimethylphenyl) Disulfide

The following table summarizes the research findings for the synthesis of bis(4-tert-butyl-2,6-dimethylphenyl) disulfide from this compound.

| Reactant | Reagent | Catalyst | Solvent | Conditions | Product | Isolated Yield (%) |

| This compound | Sulfur Monochloride (S₂Cl₂) | Zinc Chloride (ZnCl₂) | Acetic Acid | Room Temperature, 4 hours | Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide | 79 |

Advanced Characterization and Analytical Techniques for 5 Tert Butyl M Xylene

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-tert-butyl-m-xylene.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons appear as singlets, while the methyl and tert-butyl protons also produce characteristic singlet peaks due to their chemical environment. The integration of these peaks confirms the ratio of different protons in the molecule. Data obtained from a sample dissolved in deuterated chloroform (B151607) (CDCl3) reveals the following chemical shifts:

| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | ~6.9 ppm | Singlet | 2H |

| Aromatic CH | ~7.1 ppm | Singlet | 1H |

| Methyl (CH₃) | ~2.3 ppm | Singlet | 6H |

| tert-Butyl ((CH₃)₃C) | ~1.3 ppm | Singlet | 9H |

Table 1: ¹H NMR spectral data for this compound.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound shows distinct peaks for the aromatic carbons, the methyl carbons, and the carbons of the tert-butyl group. hmdb.ca

| Carbon Type | Chemical Shift (ppm) |

| Quaternary Aromatic Carbon (C-C(CH₃)₃) | ~150 ppm |

| Aromatic CH | ~125 ppm |

| Aromatic CH | ~122 ppm |

| Quaternary Aromatic Carbon (C-CH₃) | ~137 ppm |

| Quaternary Carbon (C(CH₃)₃) | ~34 ppm |

| Methyl Carbon (CH₃) | ~21 ppm |

| tert-Butyl Carbon (C(CH₃)₃) | ~31 ppm |

Table 2: ¹³C NMR spectral data for this compound.

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of components in a mixture. The mass spectrum of this compound shows a molecular ion peak (M+) corresponding to its molecular weight. nih.gov The fragmentation pattern is characteristic of the molecule's structure, with major fragments arising from the loss of methyl and tert-butyl groups. nih.gov

Experimental GC-MS data reveals a molecular ion peak at m/z 162, consistent with the molecular formula C₁₂H₁₈. nih.gov The top five peaks in the mass spectrum are typically observed at m/z values of 57, 161, 147, 163, and 107. nih.gov

| m/z | Relative Intensity (%) | Fragment |

| 162 | --- | [M]⁺ |

| 147 | 22.56 | [M-CH₃]⁺ |

| 105 | --- | [M-C(CH₃)₃]⁺ |

| 57 | 99.99 | [C(CH₃)₃]⁺ |

Table 3: Key fragments in the mass spectrum of this compound. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, as well as bands for aromatic C=C stretching and C-H bending.

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1600, ~1480 | C=C stretch (aromatic ring) |

| ~870 | C-H bend (aromatic, out-of-plane) |

Table 4: Characteristic IR absorption bands for this compound.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically show absorption bands in the ultraviolet region. The UV-Vis spectrum can be useful for quantitative analysis and for studying the conjugation within the aromatic system. While detailed public data is limited, analysis can be performed using reverse-phase HPLC methods with UV detection. sielc.com

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating it from its isomers.

Gas Chromatography (GC) is a primary method for assessing the purity of volatile compounds like this compound. tcichemicals.comsigmaaldrich.com A sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. The purity is determined by the area percentage of the main peak in the chromatogram. Commercial grades of this compound typically have a purity of ≥97.5% or ≥98.0% as determined by GC. sigmaaldrich.comthermofisher.kr The Kovats retention index, a measure of retention time in GC, is also used for its identification. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for this purpose, utilizing a non-polar stationary phase and a polar mobile phase.

One specific method for the analysis of this compound involves the use of a Newcrom R1 column, which is a specialized reversed-phase column with low silanol (B1196071) activity. sielc.com The mobile phase for this separation consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase can be substituted with formic acid to ensure compatibility. sielc.com

The separation of xylene isomers and other alkylbenzenes often utilizes C8 or C18 stationary phases. The mobile phase is typically a mixture of acetonitrile and water or methanol (B129727) and water. The selection of the stationary phase, mobile phase composition, and temperature can be optimized to achieve baseline separation of the target compound from related substances. While specific retention times are highly dependent on the exact chromatographic conditions, the lipophilic nature of the tert-butyl group in this compound generally leads to a longer retention time on reversed-phase columns compared to xylene isomers without this bulky alkyl substituent.

Table 1: HPLC Conditions for the Analysis of this compound and Related Compounds

| Parameter | This compound Analysis | General Alkylbenzene Separation |

| Stationary Phase | Newcrom R1 sielc.com | C8, C18 researchgate.net |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid sielc.com | Acetonitrile/Water or Methanol/Water mixtures |

| Detection | UV, MS (with formic acid instead of phosphoric acid) sielc.com | UV |

| Notes | Method is scalable for preparative separation. sielc.com | Separation of isomers is sensitive to temperature. |

Crystallographic Studies (where applicable to derivatives)

While this compound is a liquid at room temperature, its derivatives can form crystalline solids, allowing for their structures to be determined by X-ray crystallography. These studies provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This information is invaluable for understanding structure-property relationships.

A significant body of crystallographic research has been conducted on derivatives of 5-tert-butylisophthalic acid, which is synthesized from this compound. These studies often involve the formation of coordination polymers and metal-organic frameworks (MOFs). For instance, several coordination polymers of cobalt(II) with 5-tert-butylisophthalic acid have been synthesized and structurally characterized. researchgate.net

In one study, two new Co(II) coordination polymers, {[Co(Htbip)₂(H₂O)₄]·(H₂O)}n (1) and {Co₂(tbip)₂(bpa)₁.₅}n (2) (where H₂tbip = 5-tert-butylisophthalic acid), were synthesized and their crystal structures were determined by X-ray diffraction. researchgate.net Another example is a copper(II) complex with 5-tert-butylisophthalic acid and 2,2′-bipyridine, which forms a polymeric chain structure. iucr.org The crystallographic data for this complex, [Cu(C₁₂H₁₂O₄)(C₁₀H₈N₂)], reveals a monoclinic crystal system with the space group P2₁/c. iucr.org

Furthermore, the synthesis of four coordination polymers based on 5-tert-butylisophthalate (tbip) and rigid bis(imidazol-1yl)benzene linkers has been reported, with detailed characterization including single-crystal X-ray diffraction. 193.140.28 These studies demonstrate the versatility of this compound as a precursor to complex and functional crystalline materials.

Table 2: Crystallographic Data for Selected Derivatives of this compound

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| [Cu(tbip)(bipy)] | C₂₂H₂₀CuN₂O₄ | Monoclinic | P2₁/c | 8.905 | 20.875 | 11.564 | 98.188 | iucr.org |

| {[Co(Htbip)₂(H₂O)₄]·(H₂O)}n | C₂₄H₃₂Co O₁₃ | - | - | - | - | - | - | researchgate.net |

| {[Cd₂(tbip)₂(1,3-bip)₂]·4H₂O}n | C₄₂H₅₀Cd₂N₈O₁₂ | Triclinic | P-1 | 10.3211 | 10.5443 | 11.8324 | α=80.066, γ=71.559 | researchgate.net |

Theoretical Chemistry and Computational Studies of 5 Tert Butyl M Xylene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic landscape of 5-tert-butyl-m-xylene. These calculations help in understanding the distribution of electrons within the molecule, which in turn governs its chemical behavior. Key parameters such as frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) are often investigated.

The electronic structure of this compound is significantly influenced by its substituents. The tert-butyl and methyl groups are both considered electron-donating groups through inductive effects and hyperconjugation. These effects increase the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP would be expected to show a region of high electron density (negative potential) associated with the π-system of the aromatic ring. This negative potential would be enhanced by the electron-donating nature of the methyl and tert-butyl groups, making the aromatic ring the primary site for electrophilic substitution reactions.

| Property | Description | Expected Trend for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Higher than benzene and xylene due to electron-donating groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Higher than benzene and xylene. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | Potentially smaller than m-xylene (B151644), suggesting higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Shows the charge distribution and sites for electrophilic/nucleophilic attack. | Negative potential above the aromatic ring, indicating susceptibility to electrophilic attack. |

Molecular Modeling and Simulations of Reactivity

Molecular modeling and simulations provide a dynamic perspective on the reactivity of this compound. These methods can be used to predict the most likely sites for chemical reactions and to understand the underlying mechanisms.

Electrophilic Aromatic Substitution

The presence of three electron-donating groups (one tert-butyl and two methyl groups) on the benzene ring makes this compound highly reactive towards electrophilic aromatic substitution. The directing effects of these substituents determine the position of the incoming electrophile. Both methyl and tert-butyl groups are ortho- and para-directors. In this compound, the positions ortho to the tert-butyl group are sterically hindered. Therefore, electrophilic attack is most likely to occur at the positions ortho to the methyl groups and para to the tert-butyl group (the C2, C4, and C6 positions).

Fukui Functions

Fukui functions are reactivity indices derived from conceptual Density Functional Theory (DFT) that help in predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. komorowski.edu.plrowansci.comjoaquinbarroso.com The Fukui function, f(r), indicates the change in electron density at a particular point r when the total number of electrons in the system changes.

For an electrophilic attack, the relevant Fukui function is f-(r), which identifies the sites that are most susceptible to losing an electron. In the case of this compound, calculations of the f-(r) would likely show the highest values on the carbon atoms of the aromatic ring, particularly at the positions activated by the alkyl groups and not sterically hindered.

While specific Fukui function calculations for this compound are not detailed in the provided search results, the principles of their application suggest they would be a powerful tool in quantifying the reactivity of the different positions on the aromatic ring.

| Reactivity Descriptor | Predicted Reactivity of this compound | Most Probable Sites of Attack |

|---|---|---|

| Electrophilic Aromatic Substitution | Highly activated towards electrophiles due to three electron-donating groups. | Positions ortho to the methyl groups and para to the tert-butyl group (C2, C4, C6). |

| Fukui Function (f-) | Would quantify the susceptibility of different sites to electrophilic attack. | Expected to be highest on the activated and sterically accessible carbon atoms of the benzene ring. |

Conformational Analysis of the tert-Butyl Group and Aromatic Ring

The conformational flexibility of this compound is primarily associated with the rotation of the tert-butyl and methyl groups around their single bonds to the aromatic ring. The bulky nature of the tert-butyl group introduces significant steric hindrance, which influences the preferred conformations and the energy barriers for rotation.

Rotation of the tert-Butyl Group

The rotation of the tert-butyl group is a key conformational process. Due to steric interactions with the adjacent methyl groups, this rotation is not free and is characterized by a specific potential energy surface with energy minima and maxima. The energy maxima correspond to eclipsed conformations where the methyl groups of the tert-butyl group are aligned with the methyl groups on the ring, leading to significant steric repulsion. The energy minima correspond to staggered conformations that minimize these steric clashes.

Computational studies on related sterically hindered molecules can provide an estimate of the rotational barrier for the tert-butyl group. The magnitude of this barrier is a measure of the steric strain in the molecule. For this compound, the barrier to rotation of the tert-butyl group is expected to be significant due to the presence of the two ortho-methyl groups.

Aromatic Ring Planarity

In most simple alkylbenzenes, the aromatic ring is planar. However, significant steric crowding due to bulky substituents can sometimes lead to slight distortions from planarity. In this compound, the steric strain between the tert-butyl group and the two methyl groups could potentially cause a minor puckering of the benzene ring. High-level quantum chemical calculations would be necessary to determine the extent of any such deviation from planarity.

| Conformational Feature | Description | Expected Characteristics for this compound |

|---|---|---|

| tert-Butyl Group Rotation | Rotation around the C(ring)-C(tert-butyl) bond. | Hindered rotation with a significant energy barrier due to steric interactions with the methyl groups. |

| Preferred Conformation | The lowest energy arrangement of the atoms. | A staggered conformation of the tert-butyl group with respect to the methyl groups on the ring. |

| Aromatic Ring Geometry | The planarity of the benzene ring. | Largely planar, with the possibility of minor distortions due to steric strain. |

Applications of 5 Tert Butyl M Xylene in Advanced Materials Science

Polymer Chemistry and Engineering

In the realm of polymer science, 5-tert-butyl-m-xylene serves as a foundational building block for a variety of condensation polymers. Its primary role is as a precursor to monomers that impart enhanced properties to the final polymeric materials.

This compound is a key starting material for the production of 5-tert-butylisophthalic acid (TBIA). This transformation is typically achieved through the oxidation of the two methyl groups on the xylene ring to carboxylic acid functionalities. The resulting diacid, TBIA, is then utilized as a monomer in polycondensation reactions with diols (such as ethylene glycol) to produce polyester (B1180765) resins.

The incorporation of the 5-tert-butylisophthalic acid moiety into the polyester backbone is a strategic approach to modify the properties of materials like polyethylene terephthalate (PET). These copolyesters, which can be synthesized through bulk polycondensation, exhibit a random microstructure and are thermally stable. The presence of the bulky side group in TBIA allows for the creation of polyesters with reduced crystallizability, a desirable trait for applications requiring amorphous, thick sheets with high-temperature resistance.

A significant consequence of incorporating the tert-butyl group into the polymer backbone is the notable increase in the glass transition temperature (Tg). researchgate.net The bulky nature of the tert-butyl group introduces steric hindrance, which restricts the rotational freedom of the polymer chains. This increased chain stiffness means that more thermal energy is required to induce segmental motion, thereby elevating the Tg.

This effect is consistently observed across various types of condensation polymers derived from this compound intermediates, including polyesters, polyamides, and polyurethanes. researchgate.net For instance, in copolyesters of polyethylene terephthalate (PET), the Tg increases with a higher content of 5-tert-butyl isophthalic (tBI) units. nih.gov This is a distinct advantage over standard PET copolymers made with isophthalic acid, which typically exhibit a lower Tg than PET homopolymer. nih.gov The ability to enhance Tg while reducing crystallinity makes these materials particularly valuable for applications demanding high thermal performance and clarity. nih.gov

Table 1: Influence of 5-tert-Butyl Isophthalic (tBI) Content on the Glass Transition Temperature (Tg) of PET Copolymers

| Molar % of tBI Units | Glass Transition Temperature (Tg) in °C |

|---|---|

| 0 (PET) | 81 |

| 5 | 84 |

| 10 | 88 |

| 20 | 94 |

| 30 | 100 |

| 40 | 106 |

Data sourced from a study on poly(ethylene terephthalate-co-5-tert-butyl isophthalate) copolyesters. nih.gov

The versatility of this compound as a precursor extends beyond polyesters to the synthesis of other novel polymeric materials with bespoke properties. By converting 5-tert-butylisophthalic acid into other intermediates, a range of high-performance polymers can be accessed.

For example, 5-tert-butylisophthalic acid can be transformed into 5-t-butyl-m-xylene-α,α′-diamine. researchgate.net This diamine monomer can then be reacted with diacid chlorides to produce novel polyamides. Similarly, the dimethyl ester of 5-tert-butylisophthalic acid can be converted to 5-t-butyl-m-xylene-α,α′-diol, which serves as a monomer for the synthesis of new polyurethanes. researchgate.net In all these cases, the presence of the pendant tert-butyl group consistently leads to polymers with higher glass transition temperatures compared to their non-substituted counterparts. researchgate.net This principle allows for the fine-tuning of polymer properties to meet the demands of specific engineering applications.

Development of Specialty Chemicals

This compound is a valuable intermediate in the synthesis of various specialty chemicals. Its derivatives are utilized in the fragrance and pharmaceutical industries.

One notable application is in the production of synthetic musk fragrances. Through nitration, this compound is converted into musk xylene (5-tert-butyl-2,4,6-trinitro-m-xylene), which has been used as a fixative in perfumes and an additive in soaps and detergents.

Furthermore, this compound serves as a precursor in the synthesis of the pharmaceutical drug xylometazoline (B1196259). nih.gov Xylometazoline is a decongestant found in over-the-counter nasal sprays and drops.

Advanced Functional Materials

The incorporation of the tert-butyl group, originating from this compound, into polymer structures is a key strategy for developing advanced functional materials. These materials are designed to possess specific properties that enable their use in high-technology applications.

For instance, aromatic polyimides containing tert-butyl groups have been synthesized for use in gas separation membranes. The bulky side groups disrupt polymer chain packing, increasing the fractional free volume and thereby enhancing gas permeability. This makes such materials suitable for applications like carbon dioxide separation.

The introduction of the tert-butyl group can also enhance the solubility of otherwise intractable aromatic polymers, facilitating their processing into films and fibers with excellent thermal stability and mechanical properties. This improved processability, combined with the high Tg imparted by the tert-butyl group, makes these polymers candidates for applications in aerospace, electronics, and other demanding fields where high performance is a critical requirement.

Biological Interactions and Biochemical Research Involving 5 Tert Butyl M Xylene

Metabolism and Biotransformation Pathways

Detailed metabolic and biotransformation studies focusing exclusively on 5-tert-butyl-m-xylene are not extensively documented in publicly available research. However, research into chemo-enzymatic pathways, which combine chemical and biological reactions, has identified potential biotransformations.

In a study exploring the expansion of chemical synthesis through chemo-enzymatic pathways, this compound was identified as a primary reactant in a one-to-one mapping that yields 4-tert-butyl-2,6-dimethylmandelic acid as the main product. acs.org This transformation suggests a potential enzymatic pathway involving oxidation of one of the methyl groups to a carboxylic acid and subsequent alpha-hydroxylation, a common biotransformation route for alkylbenzenes. While the metabolism of the related compound musk xylene (5-tert-butyl-2,4,6-trinitro-m-xylene) has been studied, its pathways are dominated by the reduction of its nitro groups, a feature absent in the parent this compound molecule. nih.gov

Identified Biotransformation Product of this compound

| Reactant | Identified Product | Implied Transformation | Reference |

|---|---|---|---|

| This compound | 4-tert-Butyl-2,6-dimethylmandelic acid | Chemo-enzymatic oxidation | acs.org |

Potential as Pharmaceutical Building Block and Agrochemical Intermediate

The primary biochemical significance of this compound lies in its role as a crucial starting material, or building block, for the synthesis of more complex molecules with established biological activities.

Pharmaceutical Intermediate: The most prominent application of this compound is as a precursor in the synthesis of Xylometazoline (B1196259). wikipedia.org Xylometazoline is a widely used pharmaceutical medication for nasal decongestion and is featured on the World Health Organization's List of Essential Medicines. The synthesis involves a multi-step process that begins with this compound. wikipedia.orggpatindia.com The key steps are:

Chloromethylation: this compound is reacted to form 2,6-dimethyl-4-tert-butyl-benzylchloride. wikipedia.org

Cyanation: The resulting chloride is converted to 2,6-dimethyl-4-tert-butyl-benzylcyanide. wikipedia.org

Cyclization: The cyanide product is reacted with ethylenediamine (B42938) to form the imidazoline (B1206853) ring structure of xylometazoline. wikipedia.orggpatindia.com

Agrochemical and Specialty Chemical Intermediate: Beyond pharmaceuticals, this compound serves as a precursor for specialty chemicals used in agrochemical research. It is used to synthesize Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide, which is an intermediate for producing 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead™). researchgate.net This novel fluorinating agent is noted for its high thermal stability and efficiency in fluorination reactions, which are important in the development of new pharmaceutical and agrochemical compounds. researchgate.net

Key Molecules Synthesized from this compound

| Starting Material | Synthesized Product | Product Class/Application | Reference |

|---|---|---|---|

| This compound | Xylometazoline | Pharmaceutical (Nasal Decongestant) | wikipedia.orgwikipedia.orggoogle.com |

| This compound | Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide | Intermediate for Fluorinating Agent | researchgate.net |

| This compound | 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead™) | Fluorinating Agent for Pharma/Agrochem | researchgate.net |

| This compound | 2,4,6-trinitro-5-tert-butyl-m-xylene (Musk Xylene) | Fragrance (Historically); Chemical Intermediate | johas.go.jp |

Studies on Biological System Interactions and Mechanisms of Action

There is a lack of specific research detailing the direct interactions of this compound with biological systems or its precise mechanism of action. Its biological relevance is almost entirely defined by its role as a synthetic precursor. The biological effects and mechanisms of action belong to the compounds synthesized from it, not the compound itself.

For instance, the end-product Xylometazoline functions as an α1 and α2 adrenergic receptor agonist, constricting blood vessels in the nasal mucosa to relieve congestion. wikipedia.org This mechanism is a property of the final imidazoline structure, which is absent in the this compound starting material. wikipedia.org Similarly, while its nitrated derivative, musk xylene, has been investigated for various biological impacts, these are linked to the properties conferred by the nitro groups and are not characteristic of this compound. nih.goveuropa.eu

Industrial Applications and Process Chemistry of 5 Tert Butyl M Xylene

Role as a Chemical Intermediate in Industrial Processes

5-tert-Butyl-m-xylene is primarily utilized as a starting material or intermediate in the synthesis of other chemicals. cphi-online.comensince.com Its molecular structure lends itself to further chemical modifications, making it a versatile precursor in several industrial applications.

One of its most notable applications is in the fragrance industry as a primary raw material for the synthesis of synthetic musks, such as musk xylene and musk ketone. ensince.com Musk xylene, or 5-tert-butyl-2,4,6-trinitro-m-xylene, is produced through the nitration of this compound. cztrulychemical.comnih.govwho.int This process typically involves reacting this compound with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. nih.govgoogle.com Similarly, it is a precursor in the production of musk ketone. who.int

In the pharmaceutical sector, this compound is an important starting material for the synthesis of xylometazoline (B1196259), a common decongestant found in nasal sprays. wikipedia.orgcphi-online.com The synthesis of xylometazoline hydrochloride involves several steps where the structural framework of this compound is modified to produce the final active pharmaceutical ingredient.

Furthermore, this compound is used in the production of polyalkylated diaryl disulfides. cphi-online.comchemicalbook.com These disulfides, such as bis(4-tert-butyl-2,6-dimethylphenyl) disulfide, find applications in the rubber and plastics industries. cphi-online.comsigmaaldrich.com It is also a precursor for 5-t-butyl isophthalic acid, which is used as a feedstock for polyester (B1180765) resins. google.com

Table 1: Key Industrial Products Derived from this compound

| Product Name | Chemical Name | Industrial Application |

|---|---|---|

| Musk Xylene | 5-tert-Butyl-2,4,6-trinitro-m-xylene | Fragrance ensince.comcztrulychemical.com |

| Musk Ketone | 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone | Fragrance who.int |

| Xylometazoline | 2-[(4-tert-Butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole | Pharmaceutical (Decongestant) wikipedia.orgcphi-online.com |

| Polyalkylated Diaryl Disulfides | e.g., bis(4-tert-butyl-2,6-dimethylphenyl) disulfide | Rubber and Plastics cphi-online.comchemicalbook.com |

| 5-t-Butyl Isophthalic Acid | 5-(1,1-Dimethylethyl)-1,3-benzenedicarboxylic acid | Polyester Resins google.com |

Process Optimization for Large-Scale Production

The industrial-scale synthesis of this compound is predominantly achieved through the Friedel-Crafts alkylation of m-xylene (B151644). nih.govwho.int This electrophilic aromatic substitution reaction involves reacting m-xylene with a tert-butylating agent, such as tert-butyl chloride or isobutylene (B52900), in the presence of a catalyst. cztrulychemical.comgoogle.comyoutube.com

Process optimization focuses on maximizing the yield of the desired this compound isomer while minimizing the formation of by-products, such as the 4-tert-butyl-m-xylene isomer. google.com The choice of catalyst and reaction conditions plays a critical role in achieving high selectivity and yield.

Commonly used catalysts include Lewis acids like anhydrous aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), as well as strong protic acids like sulfuric acid (H₂SO₄). cztrulychemical.comwho.intyoutube.com Research and patented processes have detailed methods to enhance the efficiency of this reaction. For instance, a patented method for producing 5-t-butyl-m-xylene emphasizes controlling the sulfuric acid concentration to a range of 88 to 92 weight percent and maintaining the reaction temperature between -10 to 30°C, preferably 5 to 25°C. google.com This process aims to maximize the formation of the 5-isomer, achieving levels of approximately 94 to 96% of the total tert-butyl meta-xylenes. google.com

Another patented process focuses on the alkylation using tert-butyl-chloride and aluminum chloride as the catalyst. google.com This method suggests that the yield is significantly influenced by the reaction temperature and the proportion of aluminum chloride. To minimize by-product formation, the reaction temperature should be kept below 50°C, and preferably below 30°C, with the amount of aluminum chloride not exceeding 2% of the weight of the tert-butyl-chloride. google.com

The purification of the crude product is also a critical step in the large-scale production process. The crude product is often recrystallized from solvents like 95% ethanol (B145695) to achieve the desired purity. cztrulychemical.comnih.gov

Table 2: Optimized Parameters for the Synthesis of this compound

| Parameter | Optimized Condition | Rationale | Source |

|---|---|---|---|

| Catalyst | Sulfuric Acid | Maximizes 5-isomer formation | google.com |

| Sulfuric Acid Concentration | 88-92 wt% | Improves selectivity and reduces by-products | google.com |

| Reaction Temperature (H₂SO₄) | -10 to 30°C (preferably 5 to 25°C) | Enhances yield of the desired isomer | google.com |

| Catalyst | Aluminum Chloride | Effective for Friedel-Crafts alkylation | google.com |

| Aluminum Chloride Amount | Not exceeding 2% by weight of tert-butyl-chloride | Minimizes by-product formation | google.com |

| Reaction Temperature (AlCl₃) | Below 50°C (preferably below 30°C) | Reduces the formation of unwanted by-products | google.com |

Quality Control and Purity Specifications in Industrial Synthesis

Stringent quality control and well-defined purity specifications are paramount in the industrial synthesis of this compound to ensure its suitability for subsequent applications, particularly in the pharmaceutical and fragrance industries.

The purity of this compound is typically assessed using gas chromatography (GC), with industrial specifications often requiring a purity of ≥98.0% or ≥99%. ensince.comsigmaaldrich.com For specific applications, such as its use as an intermediate for 5-t-butyl isophthalic acid, a minimum purity of 98% is required, with a specification of 1% or less of t-butylethyl benzene (B151609). google.com

In addition to purity, other physical and chemical properties are routinely measured as part of the quality control process. These include appearance, density, refractive index, boiling point, and melting point. The identity of the compound is also confirmed using techniques like infrared (IR) spectroscopy. sigmaaldrich.com

Table 3: Typical Quality Control Specifications for this compound

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥98.0% to ≥99% | Gas Chromatography (GC) ensince.comsigmaaldrich.com |

| Appearance | Colorless to slightly yellow liquid | Visual Inspection ensince.comchemicalbook.com |

| Density (at 20°C) | 0.864 - 0.866 g/cm³ | Densitometry sigmaaldrich.com |

| Refractive Index (at 20°C) | 1.495 - 1.496 | Refractometry ensince.comchemicalbook.com |

| Boiling Point | 205-209°C | Distillation wikipedia.orgensince.com |

| Melting Point | -22°C to -17°C | Differential Scanning Calorimetry (DSC) or other methods ensince.comsigmaaldrich.com |

| Identity | Conforms to standard | Infrared (IR) Spectroscopy sigmaaldrich.com |

Conclusion and Future Research Directions

Summary of Key Research Findings and Advancements

Research into 5-tert-Butyl-m-xylene has firmly established its role as a critical intermediate in the chemical industry. smolecule.com One of the most significant applications is its use as a precursor in the synthesis of 5-tert-Butyl isophthalic acid (TBIA), a monomer essential for the production of specialized polyester (B1180765) resins used in high-performance coatings, films, and engineering plastics. smolecule.com

Key advancements have been centered on optimizing its synthesis. The Friedel-Crafts alkylation of m-xylene (B151644) with tert-butylating agents like tert-butanol (B103910) or tert-butyl chloride is a foundational method. smolecule.comgoogle.com Historically, this process suffered from low yields, often around 56%, which spurred significant research into process optimization. google.com Patented advancements have demonstrated that carefully controlling reaction conditions, such as temperature, catalyst concentration, and the phase of the reaction medium, can dramatically improve outcomes. For instance, a method using a continuous sulfuric acid phase has been shown to maximize the formation of the desired this compound isomer, achieving a product purity of 94-96% of the total tert-butyl meta-xylene isomers. google.com

Beyond its role in polymer precursors, this compound serves as a starting material for other valuable chemicals. It is used in the synthesis of xylometazoline (B1196259), a common pharmaceutical agent, and in the production of polyalkylated diaryl disulfides. wikipedia.org Furthermore, its nitrated derivative, 5-tert-Butyl-2,4,6-trinitro-m-xylene, also known as Musk Xylene, has been widely used as a synthetic fragrance. nih.gov

Unexplored Research Avenues and Challenges

Despite its established uses, several areas concerning this compound remain underexplored. The compound's unique molecular architecture, featuring a bulky tert-butyl group on an aromatic ring, suggests potential that has yet to be fully realized.

Pharmaceutical Scaffolding : The potential for this compound to serve as a building block in medicinal chemistry is an intriguing but largely unvalidated avenue. smolecule.com The tert-butyl group can influence a drug molecule's properties, and further research is needed to explore its utility in creating new therapeutic agents.

Advanced Materials : In material science, the specific arrangement of its alkyl groups could be leveraged to create novel materials. smolecule.com Its potential application in the development of liquid crystals, specialty polymers, or organic semiconductors has not been thoroughly investigated. This area requires significant exploratory research to determine if its structural properties can translate into functional advantages in new materials.

Catalytic Efficiency : A persistent challenge lies in the development of more efficient and environmentally benign catalytic systems for its synthesis. While improvements over traditional Friedel-Crafts methods have been made, the pursuit of catalysts that offer higher selectivity, operate under milder conditions, and minimize waste products is a crucial goal. Reducing the formation of isomers like 4-tert-butyl-m-xylene and by-products such as t-butylethyl benzene (B151609) remains a key objective for process chemists. google.com

Selective Oxidation : The controlled oxidation of this compound to produce derivatives other than TBIA is another area ripe for investigation. Developing selective oxidation processes could open pathways to a wider range of functionalized aromatic compounds for various applications.

Potential for Interdisciplinary Research and Novel Applications

The future development of this compound and its derivatives will likely be driven by collaborative efforts across different scientific disciplines.

Polymer Science and Engineering : The established link to polyester resins provides a foundation for further interdisciplinary work. Collaboration between organic chemists and polymer scientists could lead to the creation of new polymers incorporating TBIA. Research could focus on tailoring polymer properties, such as thermal stability, chemical resistance, and optical clarity, for advanced applications in aerospace, electronics, and automotive industries.

Medicinal and Computational Chemistry : Realizing the pharmaceutical potential of this compound would require a synergistic approach. Synthetic chemists could create libraries of derivatives, while computational chemists model their interactions with biological targets, and pharmacologists evaluate their efficacy and biological activity.